

Spectroscopic and Structural Elucidation of Carboxymethyl Oxyimino Acetophenone: A Technical Overview

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Compound of Interest		
Compound Name:	Carboxymethyl oxyimino acetophenone	
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Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, MS) for **Carboxymethyl Oxyimino Acetophenone** (CAS 1205-09-0) could not be located. The synthesis of this compound is not widely documented in accessible literature, and as such, detailed experimental protocols for its specific spectroscopic analysis are unavailable.

This guide, therefore, provides a general framework for the spectroscopic characterization of such a molecule. To offer valuable context, this document includes published spectroscopic data for the closely related precursor, Acetophenone Oxime, which provides a foundational understanding of the core chemical scaffold. The experimental protocols and diagrams presented are generalized representations of standard analytical practices in organic chemistry.

Spectroscopic Data of a Related Precursor: Acetophenone Oxime

To provide a relevant spectroscopic reference, the following tables summarize the publicly available data for Acetophenone Oxime, a key precursor in the potential synthesis of **Carboxymethyl Oxyimino Acetophenone**.



Nuclear Magnetic Resonance (NMR) Data for Acetophenone Oxime

¹H NMR (Proton NMR) Data[1][2]

Chemical Shift (δ)	Multiplicity	Integration	Assignment
11.24	S	1H	OH (oxime) - Major Isomer
7.65	d	2H	Aromatic-CH - Major Isomer
7.38 - 7.32	m	3H	Aromatic-CH - Major Isomer
2.15	S	3H	CH₃ - Major Isomer
11.23	S	1H	OH (oxime) - Minor Isomer
7.94	d	2H	Aromatic-CH - Minor Isomer
7.52 - 7.49	m	3H	Aromatic-CH - Minor Isomer
2.56	S	3H	CH ₃ - Minor Isomer

¹³C NMR (Carbon NMR) Data

Note: Specific ¹³C NMR data for Acetophenone Oxime was not found in the immediate search results. The data below is a general estimation based on the structure and known chemical shifts.



Chemical Shift (δ) ppm	Assignment
~155-160	C=N (oxime)
~135-140	Aromatic C (quaternary)
~125-130	Aromatic CH
~10-15	СНз

Infrared (IR) Spectroscopy Data for Acetophenone

Oxime[1][2]

Wavenumber (cm ⁻¹)	Description of Vibration	
3212	O-H stretch (oxime)	
1497	C=N stretch (imine/oxime)	

Mass Spectrometry (MS) Data for Acetophenone

Oxime[1][2]

m/z	Relative Intensity (%)	Assignment
135	75	[M]+ (Molecular Ion)
118	22	[M-OH]+
106	40	[M-C ₂ H ₃] ⁺
94	42	[M-C₂H₃N]+
77	100	[C ₆ H ₅] ⁺ (Phenyl Cation)

Generalized Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as **Carboxymethyl Oxyimino Acetophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte's signals.[3][4]
- Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[3]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - The instrument is "locked" onto the deuterium signal of the solvent.
 - The magnetic field is "shimmed" to achieve homogeneity.
 - Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.
 - Additional experiments like DEPT, COSY, and HSQC can be performed to aid in structural elucidation.[5]

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide
 (KBr) and press it into a thin, transparent disk.[6]
 - Nujol Mull: Grind the sample with a few drops of Nujol (mineral oil) to create a paste,
 which is then spread between two salt plates (e.g., NaCl or KBr).[6]
 - Solution: Dissolve the sample in a solvent that has minimal absorption in the IR region of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.[6]
- Data Acquisition:
 - A background spectrum of the KBr pellet, salt plates, or solvent is recorded.



- The sample is placed in the instrument's beam path.
- The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted.

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[7][8]
- Ionization: The sample molecules are ionized. Common methods include Electron Ionization
 (EI) for volatile compounds or soft ionization techniques like ESI or Matrix-Assisted Laser
 Desorption/Ionization (MALDI) for less volatile or fragile molecules.[7][9]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
 by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[7][8]

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical Relationship for Structural Confirmation

Caption: A diagram illustrating how data from NMR, IR, and MS are integrated to confirm a chemical structure.

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